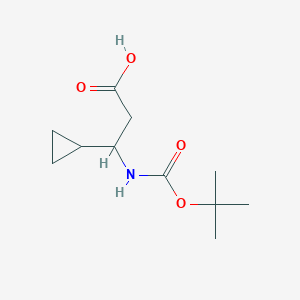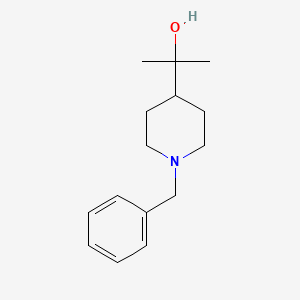
2-Fluoro-5-methyl-4-nitrophenol
概要
説明
2-Fluoro-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, where the hydrogen atoms at positions 2, 5, and 4 on the benzene ring are substituted by a fluorine atom, a methyl group, and a nitro group, respectively
作用機序
Mode of Action
Nitrophenols, a class of compounds to which 2-fluoro-5-methyl-4-nitrophenol belongs, are known to undergo various reactions, including nitration .
Biochemical Pathways
Nitrophenols, in general, are involved in several chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-methyl-4-nitrophenol involves the nitration of 2-Fluoro-5-methylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-Fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-5-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-Fluoro-5-methyl-4-aminophenol.
Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.
科学的研究の応用
2-Fluoro-5-methyl-4-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methyl-5-nitrophenol: Similar structure but with different positions of the substituents.
2-Fluoro-4-nitrophenol: Lacks the methyl group at position 5.
5-Fluoro-2-methyl-4-nitrophenol: Similar structure but with different positions of the substituents.
Uniqueness
2-Fluoro-5-methyl-4-nitrophenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the benzene ring can lead to unique electronic properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-fluoro-5-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZXYAUBGEMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304164 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-80-1 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)









![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)



